2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes difluoro and phenyl groups attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the phenylmorpholine core. This can be achieved through the reaction of phenol with morpholine under acidic conditions to form the phenylmorpholine intermediate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug development. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
2,5-Difluoro-N-(3-(2-methylmorpholino)propyl)benzenesulfonamide
2,5-Difluoro-N-(3-(2-phenylpiperidin-1-yl)propyl)benzenesulfonamide
Uniqueness
2,5-Difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide stands out due to its specific arrangement of fluorine atoms and the presence of the phenylmorpholine group. This unique structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable tool in various applications.
Properties
IUPAC Name |
2,5-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAQBOGDIKFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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